N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2202259-94-5
VCID: VC6045803
InChI: InChI=1S/C11H17N3/c1-9-6-11(13-8-12-9)14(2)7-10-4-3-5-10/h6,8,10H,3-5,7H2,1-2H3
SMILES: CC1=CC(=NC=N1)N(C)CC2CCC2
Molecular Formula: C11H17N3
Molecular Weight: 191.278

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine

CAS No.: 2202259-94-5

Cat. No.: VC6045803

Molecular Formula: C11H17N3

Molecular Weight: 191.278

* For research use only. Not for human or veterinary use.

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine - 2202259-94-5

Specification

CAS No. 2202259-94-5
Molecular Formula C11H17N3
Molecular Weight 191.278
IUPAC Name N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine
Standard InChI InChI=1S/C11H17N3/c1-9-6-11(13-8-12-9)14(2)7-10-4-3-5-10/h6,8,10H,3-5,7H2,1-2H3
Standard InChI Key WNCNZZKUYHLQSH-UHFFFAOYSA-N
SMILES CC1=CC(=NC=N1)N(C)CC2CCC2

Introduction

Chemical Structure and Physicochemical Properties

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine features a pyrimidine core substituted at the 4-position with a cyclobutylmethylamine group and methyl groups at the 1- and 6-positions. The cyclobutylmethyl moiety introduces steric and electronic effects that distinguish this compound from simpler pyrimidine derivatives such as 2,6-dimethylpyrimidin-4-amine (CID 68039), which lacks the cyclobutyl group .

Key Structural Features:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • N-Cyclobutylmethyl group at position 4.

    • Methyl groups at positions 1 (N-methyl) and 6.

The compound’s molecular formula is C11H17N3\text{C}_{11}\text{H}_{17}\text{N}_3, with a molecular weight of 191.28 g/mol. Theoretical calculations predict a collision cross section (CCS) of approximately 123–136 Ų for its ionized forms, comparable to other pyrimidine amines .

ParameterOptimal Range
Reaction Temperature60–80°C
Reaction Time8–10 hours
SolventToluene or DMF

Comparative Analysis with Related Compounds

The compound’s uniqueness lies in its cyclobutylmethyl substituent. A comparison with 2,6-dimethylpyrimidin-4-amine (CID 68039) reveals critical differences:

PropertyN-(Cyclobutylmethyl)-N,6-Dimethylpyrimidin-4-Amine2,6-Dimethylpyrimidin-4-Amine
Molecular FormulaC11H17N3\text{C}_{11}\text{H}_{17}\text{N}_3C6H9N3\text{C}_6\text{H}_9\text{N}_3
Key SubstituentsCyclobutylmethyl, N-Me, 6-Me2-Me, 4-NH2_2, 6-Me
Predicted CCS (Ų)~130 (estimated)123.2 ([M+H]+)
BioactivityPotential antimicrobial, NPY modulationAntimicrobial, enzyme inhibition

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s rigid cyclobutyl group makes it a candidate for prodrug development, particularly in enhancing the bioavailability of neuroactive agents.

Specialty Chemicals

In material science, its aromaticity and substituent flexibility could aid in designing liquid crystals or coordination polymers.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Cyclobutyl groups require specialized precursors.

  • Data Gaps: Limited in vivo studies on toxicity and pharmacokinetics.

Future research should prioritize:

  • Scalable synthesis using continuous flow reactors.

  • High-throughput screening for target identification.

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